molecular formula C5H4Br2OS B3281643 (4,5-Dibromothiophen-3-yl)methanol CAS No. 73919-89-8

(4,5-Dibromothiophen-3-yl)methanol

Cat. No.: B3281643
CAS No.: 73919-89-8
M. Wt: 271.96 g/mol
InChI Key: JBOGGRSWXWQEMW-UHFFFAOYSA-N
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Description

(4,5-Dibromothiophen-3-yl)methanol is an organobromine compound with the molecular formula C5H4Br2OS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dibromothiophen-3-yl)methanol typically involves the bromination of thiophen-3-ylmethanol. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in a solvent such as tetrahydrofuran (THF) under nitrogen atmosphere. The process involves stirring the reactants at room temperature for several days, followed by purification through column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(4,5-Dibromothiophen-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atoms can be reduced to form the corresponding thiophene derivative.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: 4,5-Dibromothiophene-3-carboxylic acid.

    Reduction: 4,5-Dibromothiophene.

    Substitution: 4,5-Diaminothiophene-3-ylmethanol, 4,5-Dimethoxythiophene-3-ylmethanol.

Scientific Research Applications

(4,5-Dibromothiophen-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4,5-Dibromothiophen-3-yl)methanol depends on its specific application. In organic synthesis, it acts as an intermediate that can undergo various transformations. In biological systems, its effects would depend on the functional groups introduced during synthesis and their interactions with molecular targets such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    (2,5-Dibromothiophen-3-yl)methanol: Similar structure but different bromine substitution pattern.

    (4,5-Dimethylthiophen-3-yl)methanol: Methyl groups instead of bromine atoms.

    Thiophen-3-ylmethanol: Parent compound without bromine substitution.

Uniqueness

(4,5-Dibromothiophen-3-yl)methanol is unique due to the presence of bromine atoms at the 4 and 5 positions of the thiophene ring.

Properties

IUPAC Name

(4,5-dibromothiophen-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2OS/c6-4-3(1-8)2-9-5(4)7/h2,8H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOGGRSWXWQEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)Br)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701303680
Record name 4,5-Dibromo-3-thiophenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701303680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73919-89-8
Record name 4,5-Dibromo-3-thiophenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73919-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dibromo-3-thiophenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701303680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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